Thalidomide-O-PEG3-alcohol is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its significant therapeutic effects in treating certain cancers and inflammatory conditions. The addition of a polyethylene glycol (PEG) linker enhances its solubility and bioavailability, making it suitable for various biomedical applications. Thalidomide-O-PEG3-alcohol is classified under organic compounds, specifically within the phthalimides class, which are known for their diverse biological activities.
Thalidomide was first synthesized in the 1950s and is classified as an isoindole derivative. Its structure contains a phthalimide moiety, which contributes to its pharmacological properties. The compound is recognized for its immunomodulatory effects, particularly in the modulation of tumor necrosis factor-alpha and other cytokines . Thalidomide-O-PEG3-alcohol can be categorized as an organoheterocyclic compound due to its complex structure involving both organic and heterocyclic components .
The synthesis of Thalidomide-O-PEG3-alcohol typically involves several steps:
Thalidomide-O-PEG3-alcohol has a molecular formula of and a molecular weight of approximately 406.4 g/mol . The structure features:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.
Thalidomide-O-PEG3-alcohol can undergo several key chemical reactions:
These reactions are fundamental for modifying the compound to enhance its therapeutic efficacy or targeting capabilities.
The mechanism of action for Thalidomide-O-PEG3-alcohol primarily involves its interaction with cereblon, a key component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, promoting the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth . This mechanism underlies its use in developing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade disease-associated proteins.
Thalidomide-O-PEG3-alcohol exhibits various physical properties:
Thalidomide-O-PEG3-alcohol has several promising applications in scientific research:
Thalidomide derivatives represent a paradigm shift in drug development, transforming a once-notorious teratogen into precision therapeutic tools. This evolution stems from deepened understanding of thalidomide's molecular mechanisms, particularly its interaction with the cereblon E3 ubiquitin ligase complex. Contemporary drug design leverages this mechanism while addressing historical limitations through structural engineering. Thalidomide-O-PEG3-alcohol exemplifies this approach—a bifunctional molecule merging the pharmacological activity of thalidomide with polyethylene glycol (PEG) spacers to enable targeted protein degradation strategies. This hybrid architecture balances molecular recognition with enhanced physicochemical properties, positioning it as a versatile scaffold for PROTAC development and cereblon-directed therapeutics [2] [8].
Thalidomide's therapeutic journey began in the 1950s as a sedative and antiemetic, culminating in one of history's most catastrophic pharmacological tragedies. Between 1957-1961, prenatal exposure caused severe congenital malformations (including phocomelia, neural tube defects, and organ dysplasia) in >10,000 infants globally, leading to its withdrawal [1] [4]. Remarkably, its 1964 repurposing for erythema nodosum leprosum (ENL) marked the first evidence of clinical utility [3].
Table 1: Key Milestones in Thalidomide Repurposing
| Year | Event | Significance | |
|---|---|---|---|
| 1956 | Marketed as sedative (Contergan®) | Initial approval lacking teratogenicity assessment | |
| 1961 | Withdrawn due to teratogenicity | Identification of limb defects by Lenz/McBride | |
| 1964 | Efficacy in leprosy complications | Jerusalem trial for ENL management | |
| 1998 | FDA approval for ENL | Formal recognition of immunomodulatory action | |
| 2006 | Approval for multiple myeloma | Validation of anti-angiogenic/immunomodulatory effects | |
| 2010 | Cereblon identified as primary target | Mechanistic basis for IMiD drugs established | [1] [3] [9] |
The elucidation of thalidomide's anti-angiogenic and immunomodulatory properties (TNF-α suppression, T-cell co-stimulation) enabled rational reuse in oncology [3] [7]. Crucially, the 2010 discovery that thalidomide binds cereblon (CRBN)—a component of the CRL4^CRBN^ E3 ubiquitin ligase—revealed its mechanism: Inducing neo-substrate recruitment for ubiquitination and proteasomal degradation [3]. This foundational insight catalyzed development of cereblon-engaging derivatives, including Thalidomide-O-PEG3-alcohol.
Thalidomide-O-PEG3-alcohol (Chemical Name: N-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride) is engineered through strategic molecular hybridization. Its design resolves two limitations of native thalidomide:
Table 2: Structural Components and Functional Roles
| Component | Chemical Structure | Function | |
|---|---|---|---|
| Thalidomide core | 4-Oxyacetamide-phthalimide | Cereblon binding via hydrophobic pocket engagement | |
| PEG₃ spacer | -OCH₂CH₂OCH₂CH₂OCH₂CH₂- | Solubility enhancement; spatial separation of functional domains | |
| Terminal alcohol | -OH | Conjugation handle for target protein ligands | [2] [8] |
The terminal primary alcohol serves as a chemoselective handle for coupling to electrophilic groups (e.g., carboxylic acids, isocyanates) in target protein ligands. This enables modular assembly of PROTACs—heterobifunctional molecules bridging cereblon and target proteins to induce degradation. The PEG spacer's length (~15Å) optimizes ternary complex formation, as demonstrated in crystallographic studies of analogous compounds [2].
PEGylation critically modifies thalidomide's suboptimal physicochemical properties. Native thalidomide exhibits pH-dependent hydrolysis, low aqueous solubility (0.07 mg/mL), and aggregation-prone behavior, limiting bioavailability [6]. The PEG₃ spacer confers three key advantages:
Table 3: Comparative Physicochemical Properties
| Parameter | Thalidomide | Thalidomide-O-PEG3-Alcohol | |
|---|---|---|---|
| Molecular Weight | 258 g/mol | 542.97 g/mol | |
| Aqueous Solubility | <0.1 mg/mL | >5 mg/mL | |
| LogP (Predicted) | 0.33 | -1.18 | |
| Hydrogen Bond Donors | 2 | 3 | |
| Hydrogen Bond Acceptors | 5 | 9 | [2] [6] |
The terminal alcohol's conjugation versatility enables diverse applications:
In proteolysis-targeting chimeras, the PEG₃ linker balances proteolytic stability with efficient ubiquitin transfer. Degradation efficiency correlates with linker length in studies of BRD4 degraders, where PEG₃ outperformed shorter alkyl chains [2].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8